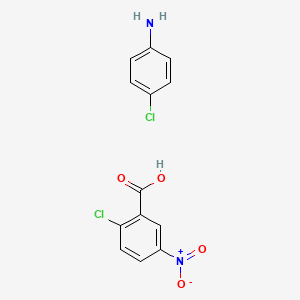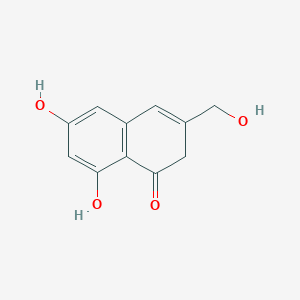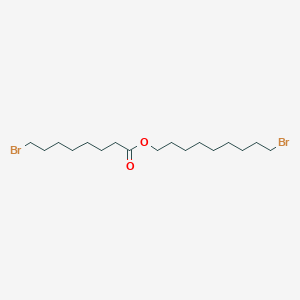
9-Bromononyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromononyl 8-bromooctanoate is an organic compound with the molecular formula C17H32Br2O2. This compound is characterized by the presence of two bromine atoms attached to a nonyl and an octanoate chain. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromononyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 9-bromononanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Bromononyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of bromine with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) is used for the oxidation of the compound to carboxylic acids.
Major Products Formed
Substitution Reactions: The major products are the corresponding iodides or other substituted derivatives.
Reduction Reactions: The major products are the corresponding alcohols.
Oxidation Reactions: The major products are the corresponding carboxylic acids.
Scientific Research Applications
9-Bromononyl 8-bromooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of lipid metabolism and membrane biology.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromononyl 8-bromooctanoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-bromooctanoate: Similar in structure but with a longer carbon chain.
Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a nonyl group.
Uniqueness
9-Bromononyl 8-bromooctanoate is unique due to its specific combination of bromine atoms and carbon chains, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
819883-36-8 |
|---|---|
Molecular Formula |
C17H32Br2O2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
9-bromononyl 8-bromooctanoate |
InChI |
InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2 |
InChI Key |
ZSUKFTSCDGLZPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOC(=O)CCCCCCCBr)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


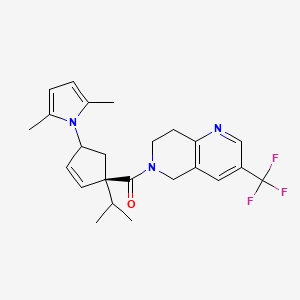
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
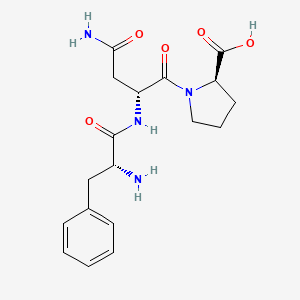
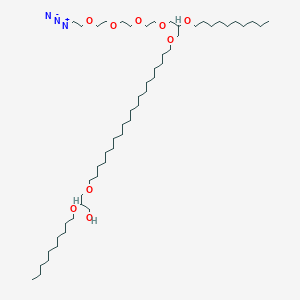
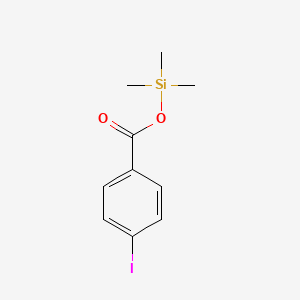
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
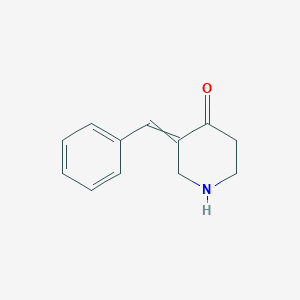
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
